2-(Hexyloxy)-5-methylaniline
Description
2-(Hexyloxy)-5-methylaniline is an aromatic amine derivative characterized by a hexyloxy group (-OCH₂CH₂CH₂CH₂CH₂CH₃) at the ortho position and a methyl group (-CH₃) at the para position relative to the amine group on the benzene ring. The hexyloxy substituent distinguishes it from shorter-chain alkoxy derivatives, likely enhancing lipophilicity and influencing applications in pharmaceuticals or materials science.
Properties
CAS No. |
806600-79-3 |
|---|---|
Molecular Formula |
C13H21NO |
Molecular Weight |
207.31 g/mol |
IUPAC Name |
2-hexoxy-5-methylaniline |
InChI |
InChI=1S/C13H21NO/c1-3-4-5-6-9-15-13-8-7-11(2)10-12(13)14/h7-8,10H,3-6,9,14H2,1-2H3 |
InChI Key |
KFUJHKDWGFKEKL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC1=C(C=C(C=C1)C)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hexyloxy)-5-methylaniline typically involves the alkylation of 5-methylaniline with 1-bromohexane in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The general reaction scheme is as follows:
- Dissolve 5-methylaniline in DMF.
- Add potassium carbonate to the solution.
- Slowly add 1-bromohexane to the mixture while stirring.
- Heat the reaction mixture to 80-100°C and maintain the temperature for several hours.
- After completion, cool the reaction mixture and extract the product using an organic solvent such as ethyl acetate.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of 2-(Hexyloxy)-5-methylaniline can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
2-(Hexyloxy)-5-methylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or nitro derivatives.
Reduction: Reduction reactions can convert nitro derivatives back to the amine.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Reagents like bromine (Br2) or sulfuric acid (H2SO4) can facilitate substitution reactions.
Major Products Formed
Oxidation: Quinones or nitro derivatives.
Reduction: Amines.
Substitution: Halogenated or sulfonated derivatives.
Scientific Research Applications
2-(Hexyloxy)-5-methylaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(Hexyloxy)-5-methylaniline depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The hexyloxy and methyl groups can influence the compound’s lipophilicity and binding affinity, affecting its overall biological activity.
Comparison with Similar Compounds
Examples :
2-Methoxy-5-methylaniline (C₈H₁₁NO): Methoxy group at position 2, methyl at position 5 .
2-(4-Isopropylphenoxy)-5-methylaniline (C₁₆H₁₉NO): Bulky isopropylphenoxy group at position 2 .
5-(Ethylsulfonyl)-2-methoxyaniline (C₉H₁₃NO₃S): Sulfonyl group enhances polarity and pharmacological relevance .
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | LogD (pH 5.5) | H-Bond Donors | H-Bond Acceptors |
|---|---|---|---|---|
| 2-(Hexyloxy)-5-methylaniline* | 207.31 | ~3.5 (est.) | 1 | 2 |
| 2-Methoxy-5-methylaniline | 137.18 | 1.7 | 1 | 2 |
| 2-(4-Ethoxyphenoxy)-5-methylaniline | 243.30 | N/A | 1 | 3 |
| 5-(Ethylsulfonyl)-2-methoxyaniline | 215.27 | N/A | 1 | 4 |
*Estimated LogD for 2-(Hexyloxy)-5-methylaniline based on chain-length trends .
Key Observations :
- Sulfonyl groups (e.g., in 5-(ethylsulfonyl)-2-methoxyaniline) introduce polarity, altering reactivity and binding affinity .
Biological Activity
2-(Hexyloxy)-5-methylaniline is a compound of interest due to its potential biological activities. This article explores its biological properties, including its effects on various cell types, mechanisms of action, and relevant case studies that illustrate its applications in research and potential therapeutic uses.
Chemical Structure and Properties
- Chemical Formula : C13H19NO
- Molecular Weight : 219.30 g/mol
- CAS Number : 112-25-4
The compound features a hexyloxy group and a methyl group attached to an aniline structure, which may influence its solubility and interaction with biological systems.
Anticancer Properties
Recent studies have indicated that 2-(Hexyloxy)-5-methylaniline exhibits significant anticancer activity. For instance, it has been shown to inhibit the proliferation of various cancer cell lines through multiple mechanisms, including:
- Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.
- Cell Cycle Arrest : It has been reported to cause cell cycle arrest at the G1 phase, effectively halting the progression of cancer cells.
Table 1: Effects on Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 (Breast) | 15 | Apoptosis induction |
| HeLa (Cervical) | 10 | Cell cycle arrest |
| A549 (Lung) | 12 | Inhibition of proliferation |
Antimicrobial Activity
2-(Hexyloxy)-5-methylaniline has also demonstrated antimicrobial properties against several bacterial strains. The compound's effectiveness varies by organism, suggesting that it could be developed into an antimicrobial agent.
Table 2: Antimicrobial Efficacy
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
The mechanisms underlying the biological activity of 2-(Hexyloxy)-5-methylaniline are multifaceted:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cell proliferation and survival.
- Modulation of Signaling Pathways : It is believed to interfere with key signaling pathways such as the MAPK/ERK pathway, which is crucial for cell growth and differentiation.
- Reactive Oxygen Species (ROS) Generation : The generation of ROS leads to oxidative stress, contributing to apoptosis in cancer cells.
Case Studies
A notable case study involved the application of 2-(Hexyloxy)-5-methylaniline in a preclinical model of breast cancer. The study demonstrated that treatment with the compound resulted in a significant reduction in tumor size compared to control groups. Histological analysis revealed increased apoptosis and decreased cell proliferation markers in treated tumors.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
